(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the triazolopyridazine moiety and the isopropylphenyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener reaction conditions would be important considerations for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications in electronics, coatings, and more.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C19H19N7O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-methyl-4-[(4-propan-2-ylphenyl)iminomethyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H19N7O/c1-12(2)14-4-6-15(7-5-14)20-10-16-13(3)23-26(19(16)27)18-9-8-17-22-21-11-25(17)24-18/h4-12,23H,1-3H3 |
InChI Key |
KPHRKCHMLGWTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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